molecular formula C10H8O4S B1207053 2-Naphthol-6-sulfonic acid CAS No. 93-01-6

2-Naphthol-6-sulfonic acid

Cat. No. B1207053
CAS RN: 93-01-6
M. Wt: 224.23 g/mol
InChI Key: VVPHSMHEYVOVLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-naphthol-6-sulfonic acid involves multicomponent condensation reactions. These reactions are catalyzed by various catalysts, such as β-cyclodextrin-butane sulfonic acid and triethylamine-bonded sulfonic acid ([Et3N–SO3H]Cl), under solvent-free conditions. These methods offer advantages such as shorter reaction times, mild reaction conditions, and the use of recyclable catalysts, highlighting the efficiency and environmental friendliness of modern synthetic approaches (Gong et al., 2015); (Zare et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-naphthol-6-sulfonic acid and its derivatives influences their chemical behavior and reactivity. Spectrophotometric studies, for example, reveal how the positioning of the sulfonic acid group affects the compound's properties and its interactions with metals, which is crucial for its application in metal detection and analysis (Ohshita et al., 1982).

Chemical Reactions and Properties

The catalytic activity of various sulfonic acid derivatives in the synthesis of naphthol compounds demonstrates the importance of 2-naphthol-6-sulfonic acid in facilitating efficient and environmentally friendly chemical reactions. For example, saccharin sulfonic acid (SASA) acts as a highly efficient catalyst for the condensation of 2-naphthol with arylaldehydes and amides under green, mild, and solvent-free conditions (Zare et al., 2013).

Scientific Research Applications

Spectrophotometric Reagents

2-Naphthol-6-sulfonic acid has been utilized in spectrophotometry for the determination of metals. For instance, it serves as a sensitive and selective reagent for nickel, where its properties in forming nickel chelates and its interactions with other metals like cobalt have been studied. The application of 1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid (PAN-6S) in spectrophotometric methods demonstrates its significance in analytical chemistry (Ohshita, Wada, & Nakagawa, 1982).

Protonation and Deprotonation Kinetics

Research on 2-naphthol-6-sulfonate has revealed insights into the kinetics of excited-state protonation and deprotonation. These studies are important for understanding the photophysical behavior of such compounds under various conditions, contributing to the broader field of photochemistry (Clark, Shapiro, Campillo, & Winn, 1979).

Chemical Synthesis and Catalysis

2-Naphthol-6-sulfonic acid plays a role in chemical synthesis, particularly in reactions involving acylation of various organic compounds. It's used as a catalyst in processes such as the protection of phenols, alcohols, thiols, amines, and aldehydes, highlighting its versatility and efficiency in organic chemistry (Kalla, Reddy, & Kim, 2019).

Wastewater Treatment and Environmental Applications

In the field of environmental science, 2-naphthol-6-sulfonic acid has been studied for its role in wastewater treatment. Research on the treatment technologies for wastewater from 2-naphthol production, where it's a key intermediate, contributes to the development of more efficient and environmentally friendly treatment methods (Lin, 2009).

Enzymatic Digestibility and Lignin Modification

The modification of lignin using derivatives like 2-naphthol-7-sulfonate, which is related to 2-naphthol-6-sulfonic acid, enhances enzymatic digestibility of wood sawdust. This area of research has significant implications for biofuel production and the efficient utilization of biomass (Lai et al., 2018).

Safety And Hazards

When handling 2-Naphthol-6-sulfonic acid, it is recommended to use in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . It may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed or inhaled .

properties

IUPAC Name

6-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O4S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6,11H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPHSMHEYVOVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

135-76-2 (mono-hydrochloride salt), 15883-56-4 (unspecified hydrochloride salt), 61886-35-9 (ammonium salt), 833-66-9 (potassium salt)
Record name 2-Naphthol-6-sulfonic acid
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DSSTOX Substance ID

DTXSID2047014
Record name 6-Hydroxynaphthalene-2-sulfonic acid
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Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Naphthol-6-sulfonic acid

CAS RN

93-01-6
Record name 2-Naphthol-6-sulfonic acid
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Record name 2-Naphthol-6-sulfonic acid
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Record name Schaeffer's acid
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Record name 2-Naphthalenesulfonic acid, 6-hydroxy-
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Record name 6-Hydroxynaphthalene-2-sulfonic acid
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Record name 6-hydroxynaphthalene-2-sulphonic acid
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Record name 2-NAPHTHOL-6-SULFONIC ACID
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Synthesis routes and methods I

Procedure details

In the conventional method for preparing Schaeffer's Salt, 2-naphthol is heated with concentrated sulfuric acid until sulfonation is complete. The temperature and reaction time are controlled to provide a high yield of 2-naphthol-6-sulfonic acid. The sulfonation mass is then drowned in water, the resulting solution is neutralized with sodium hydroxide or sodium carbonate, and the crude Schaeffer's Salt is isolated by filtration. The Schaeffer's Salt thus obtained is not pure enough for commercial use and, therefore, must be purified. The conventional method for doing this is to recrystallize the Schaeffer's Salt by dissolving the crude salt in water, treating the solution with activated carbon and, optionally, filter aids, clarifying the solution by filtration, salting out the Schaeffer's Salt by addition of common salt to the clarified solution, and filtering off the precipitated Schaeffer's Salt. Thus, the conventional recovery and purification of the salt requires many operations, including three filtration steps. The many operations thus involved have a serious adverse effect on the cost of manufacture of Schaeffer's Salt. Not only are there high equipment and labor costs, but product losses due to the several handling operations are also encountered. This processing leaves about 2-3% of the disodium salt of DONS in the product recovered.
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Synthesis routes and methods II

Procedure details

12.5 parts of 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid (67.5% pure=8.5 parts of 100% pure), prepared according to Example 4, and 4.2 parts of potassium carbonate are suspended in a mixture of 47.4 parts by weight of methanol and 9.0 parts by weight of water in an autoclave. After heating the autoclave, 6.2 parts of 25% strength potassium hydroxide solution and 5.8 parts of ethyl chloride are simultaneously metered in at 120° C. The reaction mixture is worked up analogously to Example 12. 87% of theory of 1-amino-2-ethoxy-naphthalene-6-sulphonic acid, relative to 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid, or 67.8% of theory, relative to 2-hydroxy-naphthalene-6-sulphonic acid, are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
365
Citations
XS Zhang, L Shi, L Zhang, LF You, CS Lin - Journal of Chromatography A, 1997 - Elsevier
… The purpose of this work is to examine the use of 1-(2-pyridylazo)-2-naphthol-6-sulfonic acid (PAN-6S) as a precolumn derivatizing reagent for the ion-pair reversed-phase HPLC …
Number of citations: 20 www.sciencedirect.com
HMM Sirén, MM Shapi - Thermochimica acta, 1986 - Elsevier
IR absorption spectra and thermal behavior were investigated for the sodium salts of 1-nitroso-2-naphthol-6-sulfonic acid and 2-nitroso-1-naphthol-6-sulfonic acid. The infrared spectra …
Number of citations: 8 www.sciencedirect.com
L Moten, C Kottemann - Journal of the Association of Official …, 1969 - academic.oup.com
… The sodium salt of 2-naphthol-6-sulfonic acid (Schaeffer salt) is an intermediate used in the synthesis of two certifiable colors. The ferric salt of 6-sodiumsulfo-l-isonitroso-l,2…
Number of citations: 0 academic.oup.com
HW Gao - Journal of AOAC International, 2001 - academic.oup.com
A new analytical method is described for the simultaneous determination of various components by multiwavelength spectrophotometry. Because of the influence of the free ligand and …
Number of citations: 19 academic.oup.com
T Ohe, Y Watanabe - Agricultural and biological chemistry, 1986 - academic.oup.com
A bacterial strain, which was isolated from soil and identified as a Pseudomonas sp., grew on 2-naphthylamine-1-sulfonic acid (tobias acid), 1-naphthalenesulfonic acid and 2-naphthol-l…
Number of citations: 21 academic.oup.com
HW Gao - Journal of AOAC International, 2005 - academic.oup.com
The chromophore 1-(5-bromo-2-pyridylazo)-2-naphthol-6-sulfonic acid (BPANS) has been used to sensitively complex Cu(II) and Co(II) in aqueous solution at pH 9.43. The spectral …
Number of citations: 2 academic.oup.com
Y Onari - Bulletin of the Chemical Society of Japan, 1985 - journal.csj.jp
… The dyes were prepared by the diazotizated-coupling reactions of m-substituted anilines with Schaeffer's acid(2-naphthol-6-sulfonic acid) in the ordinary way. They were extracted with l-…
Number of citations: 14 www.journal.csj.jp
H Kropáčová, J Panchartek, V Štěrba… - Collection of …, 1970 - cccc.uochb.cas.cz
… in a study of coupling of industrially important polysubstituted benzenediazonium salts with dianion of 2-naphthol-6-sulfonic acid it was found l that the influence of substituents on the …
Number of citations: 19 cccc.uochb.cas.cz
K Ohshita, H Wada, G Nakagawa - Analytica Chimica Acta, 1982 - Elsevier
… 1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid (PAN-6S) and 1-(2-pyridylazo)-2-naphthol-7-sulfonic acid (PAN-7S) are sensitive and selective reagents for nickel. The determination of …
Number of citations: 36 www.sciencedirect.com
M Dolinsky, C Stein - Analytical Chemistry, 1962 - ACS Publications
… (1-p-sulfophenylazo-2naphthol-6-sulfonic acid), 6 mg./ml. C. FD&C Red …
Number of citations: 19 pubs.acs.org

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